1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol
Overview
Description
“1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol” is a compound that contains a 1,3-dimethyl-1H-pyrazole unit and a piperidin-3-ol unit . Pyrazoles are a class of compounds that have a five-membered aromatic ring with two nitrogen atoms . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of piperidine derivatives is often achieved through methods like reduction of pyridine or through the cyclization of linear precursors .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3-dimethyl-1H-pyrazole and piperidin-3-ol units . The exact structure would depend on the specific arrangement and bonding of these units within the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the 1,3-dimethyl-1H-pyrazole and piperidin-3-ol units . For example, the carbonyl group in the pyrazole unit could undergo nucleophilic addition reactions, and the hydroxyl group in the piperidin-3-ol unit could participate in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl and hydroxyl groups could enhance its solubility in polar solvents .
Mechanism of Action
Target of action
The compound “1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol” belongs to the class of compounds known as pyrazoles . Pyrazoles are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of “this compound” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .
Biochemical pathways
Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways affected by “this compound” would depend on its specific target and mode of action.
Safety and Hazards
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-10(13(2)12-8)11(16)14-5-3-4-9(15)7-14/h6,9,15H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHVISNHTFITMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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